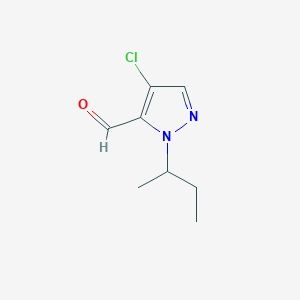

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde

Description

1-(Butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde is a pyrazole-derived aldehyde featuring a branched butan-2-yl group at the N1 position, a chlorine atom at the C4 position, and an aldehyde functional group at C5. This method is widely employed for introducing aldehyde groups into heterocyclic systems, as demonstrated in the preparation of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes .

Properties

IUPAC Name |

2-butan-2-yl-4-chloropyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPAWRYZPWIYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole-5-carbaldehyde with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The butan-2-yl group in the target compound introduces steric bulk and lipophilicity, contrasting with smaller N1 substituents like methyl or phenyl in analogs. Chlorine at C4 (vs. C5 in other compounds) may alter electronic distribution and reactivity.

- Aldehyde Position : The aldehyde at C5 (vs. C4 in most analogs) could influence intermolecular interactions, such as hydrogen bonding, and metabolic stability.

Commercial and Research Relevance

- Availability : Analogs such as 1-methyl-1H-pyrazole-4-carbaldehyde are commercially available at high purity (e.g., >98% at JPY 35,000/5g) , whereas the target compound may require custom synthesis.

- Applications : Pyrazole carbaldehydes serve as intermediates in pharmaceuticals and agrochemicals. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been structurally characterized for crystallographic studies , highlighting its utility in drug design.

Biological Activity

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol

- CAS Number : 83857-96-9

The biological activity of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde is primarily attributed to its interaction with specific molecular targets. It may exert its effects by:

- Binding to enzymes or receptors involved in inflammatory pathways.

- Inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde, exhibit notable anti-inflammatory effects. For instance:

- In vitro studies have shown that compounds with similar structures can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Studies reveal that pyrazole derivatives demonstrate activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial efficacy .

Antitumor Activity

Emerging evidence suggests that some pyrazole derivatives possess anticancer properties:

- Certain analogs have been shown to inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.